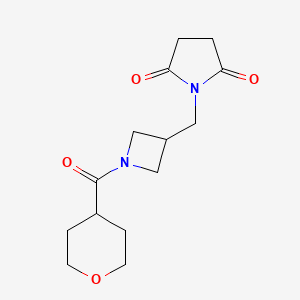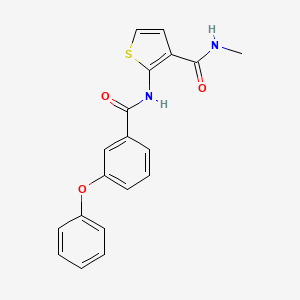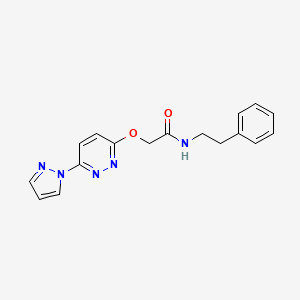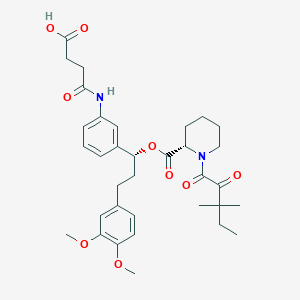
2-(1-Chloroethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrimidines, including this compound, involves various methods. Some of these methods include an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and complex. They can involve various functional groups and can proceed through several different mechanisms . For instance, one reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.6 . More detailed information about its physical and chemical properties can be found in the referenced sources .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Research in organic chemistry has explored the synthesis of various pyrimidine derivatives, highlighting their potential as intermediates in the creation of more complex molecules. For instance, studies have shown methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which are of interest due to their structural similarity and potential biological activities (Hilmy, 2002). Additionally, the synthesis and chemical reactivity of certain pyrimidines have been investigated for their role as building blocks in generating nitrogen heterocyclic compounds, further indicating the versatility of these compounds in organic synthesis (Farouk, Ibrahim, & El-Gohary, 2021).
Corrosion Inhibition
In the context of industrial applications, pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors. For example, benzylidene-pyrimidin-2-yl-amine and its derivatives have demonstrated good corrosion inhibition properties for mild steel in hydrochloric acid solutions, highlighting their potential in protecting industrial materials (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Molecular Interaction Studies
Studies have also focused on understanding the molecular interactions involving pyrimidine derivatives, such as non-covalent interactions in thioureas containing pyrimidine units. These investigations provide insight into the structural and electronic factors influencing molecular recognition and stability, which are critical for designing functional materials and drugs (Zhang et al., 2018).
Potential Pharmaceutical Applications
Several research efforts have been directed towards exploring the pharmaceutical potential of pyrimidine derivatives. Compounds containing pyrimidine moieties have been synthesized and evaluated for their anticancer activities, showing promising results against certain cancer cell lines. This highlights the potential of these compounds in drug development and therapeutic applications (Wei & Malhotra, 2012). Furthermore, the synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities underscore the broad spectrum of biological activities that these compounds may possess (Chandrashekaraiah et al., 2014).
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines play a crucial role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy
Result of Action
Pyrimidines, the class of compounds to which it belongs, are known to exhibit potent anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Pyrimidines, including 2-(1-Chloroethyl)pyrimidin-4-amine, are considered promising compounds for future research due to their wide range of pharmacological effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
2-(1-chloroethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRPNAFKRXTCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)
![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)

![N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-(2-methoxy-phenoxy)-acetamide](/img/structure/B2996007.png)
![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)




![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)



![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)